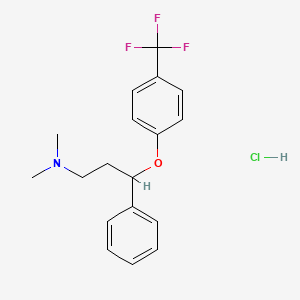

N-Methyl Fluoxetine Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluoxetine hydrochloride, also known as N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, is a selective serotonin reuptake inhibitor (SSRI) that is widely used in the treatment of depression, with or without anxiety, bulimia, obsessive-compulsive disorder (OCD), premenstrual dysphoric disorder (PMDD), including premenstrual syndrome (PMS), irritability and dysphoria .

Synthesis Analysis

Fluoxetine was discovered through a systematic evaluation of synthetic compounds, using extensive structure-activity relationships . The synthesis of fluoxetine involved a complex process, leading to the description of one of the first selective serotonin uptake inhibitors .Molecular Structure Analysis

Fluoxetine has a molecular formula of C17H18F3NO . Its structure includes a benzene ring substituted with one or more trifluoromethyl groups .Chemical Reactions Analysis

The thermal behavior of fluoxetine hydrochloride has been investigated using thermoanalytical techniques and evolved gas analysis . In an inert atmosphere, the decomposition took place as two mass loss events with a residue of 0.13% at the end of the run .Physical And Chemical Properties Analysis

The physical and chemical properties of fluoxetine hydrochloride include a melting point of 159.6 °C . The drug decomposes after melting, releasing 4-trifluoromethylphenol, methylamine .科学的研究の応用

Treatment of Depression and Mood Disorders

Fluoxetine hydrochloride is a selective serotonin-reuptake inhibitor (SSRI), which was approved by the FDA in 1987 for the treatment of depression . It enhances the serotoninergic tone by increasing the concentration of the neurotransmitter in the synaptic cleft by inhibiting the serotonin transporter .

Neuroprotection

Fluoxetine may protect against the adverse effects of different types of immune system stressors and contrast, through a combination of mechanisms, oxidative damage . This feature is thought to play a primary role in neuroprotection, since the brain is very susceptible to oxidative stress due to its high energetic requirement .

Antioxidant

This SSRI also contrasts oxidative stress by direct ROS scavenging, modulation of the endogenous antioxidant defense system, and/or enhancement of the serotonin antioxidant capacity .

Treatment of Psychiatric Disorders

Fluoxetine has been approved worldwide for the treatment of major depression, but its activity on a wide spectrum of mood disorders has been reported .

Treatment of Metabolic Problems

The anti-depressants drugs with a 3-aryloxy-3-phenylpropylamine sub-structure (for example, fluoxetine, atomoxetine and nisoxetine) are among the most important pharmaceuticals for the treatment of metabolic problems .

Treatment of Alcoholism, Chronic Pain and Eating Disorders

Several members of this class have shown promise for the treatment of alcoholism, chronic pain and eating disorders such as obesity and bulimia .

Anti-inflammatory and Pain Relieving Effects

In experimental models of inflammation, fluoxetine has been shown to exert anti-inflammatory and pain relieving effects .

Green Catalysts

Fluoxetine finds application in the design of tandem molecular antioxidants and green catalysts . The synthesized fluoxetine analogues incorporating a selenium nucleus, thus expanding its antioxidant potential by enabling a hydroperoxides-inactivating, glutathione peroxidase (GPx)-like activity .

作用機序

Safety and Hazards

将来の方向性

Fluoxetine has been found to contrast oxidative stress by direct ROS scavenging, modulation of the endogenous antioxidant defense system, and/or enhancement of the serotonin antioxidant capacity . This feature is thought to play a primary role in neuroprotection, as the brain is very susceptible to oxidative stress due to its high energetic requirement .

特性

IUPAC Name |

N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3NO.ClH/c1-22(2)13-12-17(14-6-4-3-5-7-14)23-16-10-8-15(9-11-16)18(19,20)21;/h3-11,17H,12-13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNAWNZZEQJKCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![β-[[(Phenylmethoxy)carbonyl]amino]-benzenepropanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester](/img/no-structure.png)

![(2S)-N-[(1S,9R,16S,19S)-19-Tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide](/img/structure/B590851.png)

![1H-4,7-Methanopyrrolo[2,3-c]pyridine](/img/structure/B590855.png)

![4-(4-[1,1'-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone](/img/structure/B590857.png)

![3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate](/img/structure/B590858.png)